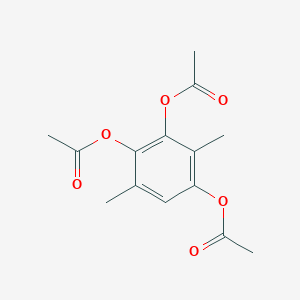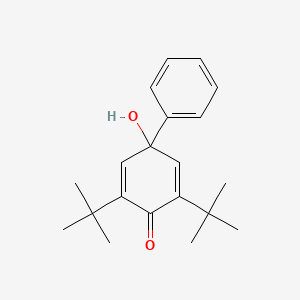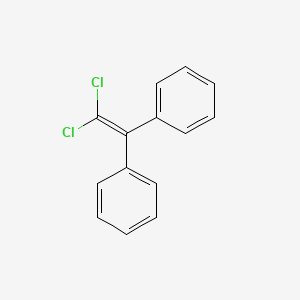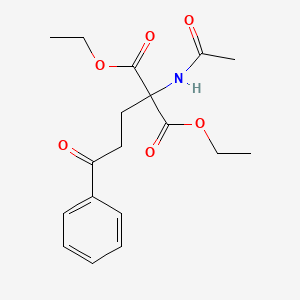
Diethyl 2-acetamido-2-(3-oxo-3-phenylpropyl)malonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-acetamido-2-(3-oxo-3-phenylpropyl)malonate is a chemical compound with the molecular formula C18H23NO6 and a molecular weight of 349.387 g/mol . This compound is known for its unique structure, which includes an acetamido group, a phenyl group, and a malonate ester. It is used in various scientific research applications due to its versatile chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-acetamido-2-(3-oxo-3-phenylpropyl)malonate typically involves the reaction of diethyl malonate with an appropriate acetamido derivative under controlled conditions. One common method involves the use of phase-transfer catalysis to facilitate the Michael addition reaction . The reaction conditions often include the use of solvents like toluene or dichloromethane, which are favorable due to their lower polarity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2-acetamido-2-(3-oxo-3-phenylpropyl)malonate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetamido or phenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Toluene, dichloromethane, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-acetamido-2-(3-oxo-3-phenylpropyl)malonate is utilized in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Used in the production of specialty chemicals and pharmaceutical intermediates.
Wirkmechanismus
The mechanism of action of Diethyl 2-acetamido-2-(3-oxo-3-phenylpropyl)malonate involves its interaction with specific molecular targets and pathways. The acetamido group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The phenyl group may contribute to the compound’s overall stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.
Diethyl acetamidomalonate: Another derivative of malonic acid, used as a precursor for amino acids and other compounds.
Uniqueness
Diethyl 2-acetamido-2-(3-oxo-3-phenylpropyl)malonate is unique due to its combination of functional groups, which provide a versatile platform for various chemical reactions and applications. Its structure allows for specific interactions that are not possible with simpler malonate derivatives.
Eigenschaften
CAS-Nummer |
2847-91-8 |
|---|---|
Molekularformel |
C18H23NO6 |
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
diethyl 2-acetamido-2-(3-oxo-3-phenylpropyl)propanedioate |
InChI |
InChI=1S/C18H23NO6/c1-4-24-16(22)18(19-13(3)20,17(23)25-5-2)12-11-15(21)14-9-7-6-8-10-14/h6-10H,4-5,11-12H2,1-3H3,(H,19,20) |
InChI-Schlüssel |
QCAAZZVXOAEGNF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CCC(=O)C1=CC=CC=C1)(C(=O)OCC)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(1-Azepanyl)ethoxy]guanidine, sulfate](/img/structure/B11943640.png)

![2-Nitro-4-[(e)-phenyldiazenyl]aniline](/img/structure/B11943662.png)
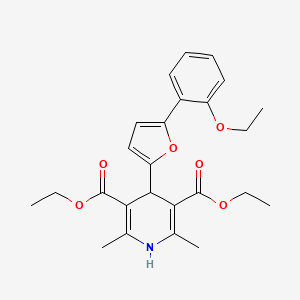
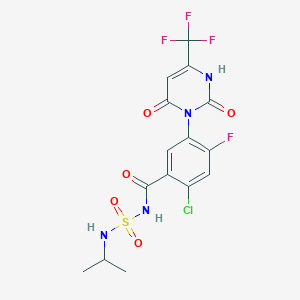
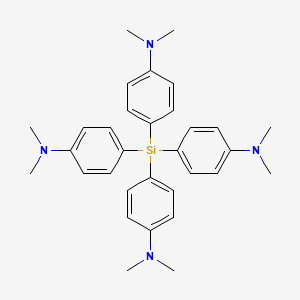
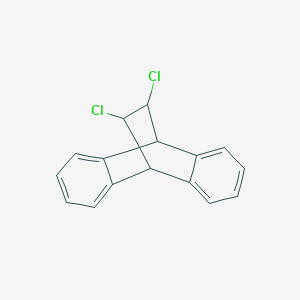

![2-[Dibromo(nitro)methyl]-3-methylpyridine](/img/structure/B11943687.png)
